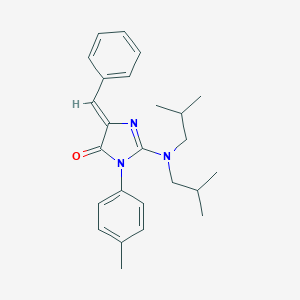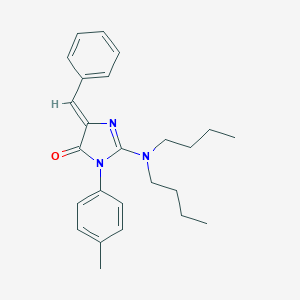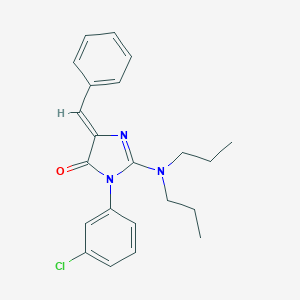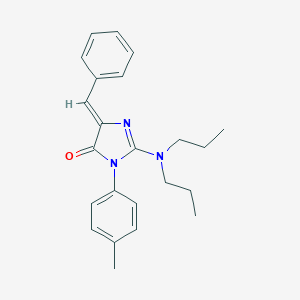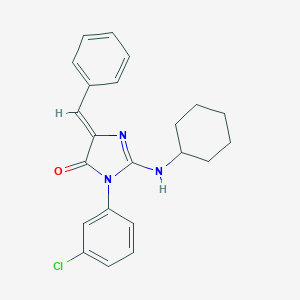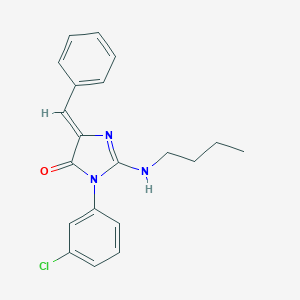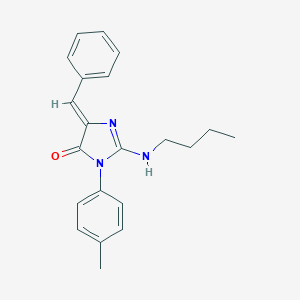
4,6-Bis(hexyloxy)isophthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(hexyloxy)isophthalonitrile, also known as 6ODBIN, is an organic compound that has gained significant attention in the field of materials science and chemistry due to its unique properties. This compound is a type of isophthalonitrile, which is a class of compounds that have been studied extensively for their potential applications in various fields.
Applications De Recherche Scientifique
4,6-Bis(hexyloxy)isophthalonitrile has been studied for its potential applications in various fields, including materials science, chemistry, and biology. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as liquid crystals, polymers, and organic semiconductors. In chemistry, this compound has been used as a precursor for the synthesis of other isophthalonitrile derivatives with different properties. In biology, this compound has been studied for its potential as a fluorescent probe for imaging biological systems.
Mécanisme D'action
The mechanism of action of 4,6-Bis(hexyloxy)isophthalonitrile is not well understood, but it is believed to involve the interaction of the compound with biological molecules, such as proteins and lipids. The hexyloxy groups on the compound make it highly lipophilic, which allows it to penetrate biological membranes and interact with membrane-bound proteins. The nitrile group on the compound also makes it a potential hydrogen bond acceptor, which may allow it to interact with hydrogen bond donors in biological molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well characterized, but some studies have suggested that it may have an impact on cellular signaling pathways. For example, one study showed that this compound could inhibit the activity of protein kinase C, an enzyme that plays a key role in cellular signaling. Another study showed that this compound could modulate the activity of ion channels in neurons, which could have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,6-Bis(hexyloxy)isophthalonitrile in lab experiments is its versatility as a building block for the synthesis of other compounds. Its unique properties make it a valuable tool for the development of functional materials and new chemical entities. However, one limitation of using this compound is its relatively low solubility in common solvents, which can make it difficult to work with in certain applications.
Orientations Futures
There are many potential future directions for research on 4,6-Bis(hexyloxy)isophthalonitrile. One area of interest is the development of new materials based on this compound and its derivatives. These materials could have applications in areas such as electronics, sensors, and drug delivery. Another area of interest is the study of this compound's interactions with biological molecules, which could lead to the development of new probes for imaging and sensing biological systems. Additionally, further studies on the mechanism of action of this compound could provide insights into its potential as a therapeutic agent for the treatment of diseases such as cancer and neurological disorders.
Conclusion
In conclusion, this compound is a unique compound with potential applications in various fields, including materials science, chemistry, and biology. Its synthesis method has been optimized to produce high yields of pure product, and its versatility as a building block for the synthesis of other compounds makes it a valuable tool for research. Further studies on the mechanism of action of this compound and its potential applications in various fields could lead to the development of new materials, probes, and therapeutic agents.
Méthodes De Synthèse
The synthesis of 4,6-Bis(hexyloxy)isophthalonitrile involves the reaction of 4,6-dihydroxyisophthalonitrile with hexyl bromide in the presence of potassium carbonate. The reaction takes place under reflux conditions in N,N-dimethylformamide (DMF) solvent. The product is obtained after purification by column chromatography and recrystallization. This method has been optimized to produce high yields of this compound with good purity.
Propriétés
Formule moléculaire |
C20H28N2O2 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
4,6-dihexoxybenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C20H28N2O2/c1-3-5-7-9-11-23-19-14-20(24-12-10-8-6-4-2)18(16-22)13-17(19)15-21/h13-14H,3-12H2,1-2H3 |
Clé InChI |
QYKUJUGHPIIWRQ-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC(=C(C=C1C#N)C#N)OCCCCCC |
SMILES canonique |
CCCCCCOC1=CC(=C(C=C1C#N)C#N)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[(4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B295908.png)



